molecular formula C10H15N3 B1468143 2-Cyclopropyl-6-propylpyrimidin-4-amine CAS No. 1412955-89-5

2-Cyclopropyl-6-propylpyrimidin-4-amine

Cat. No. B1468143
M. Wt: 177.25 g/mol
InChI Key: LIIJCZJXCWANMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-6-propylpyrimidin-4-amine consists of a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a propyl group at the 6-position . The molecular formula is C10H15N3.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a related compound, cyprodinil (an anilinopyrimidine fungicide), showcases the dihedral angles between the planes of the central pyrimidine ring and other structural features. This structural analysis provides insights into the molecule's physical characteristics and potential interactions in various applications (Youngeun Jeon et al., 2015).

Synthesis of α-Aminophosphonates

The synthesis of α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde demonstrates an efficient method for producing these compounds, which have significant potential in medicinal chemistry due to their bioactivity (P. S. Reddy et al., 2014).

Direct N-cyclopropylation

A method for the direct N-cyclopropylation of cyclic amides and azoles employing a cyclopropylbismuth reagent was developed, highlighting the importance of cyclopropane structures in medicinal chemistry for their unique spatial, electronic features, and metabolic stability (A. Gagnon et al., 2007).

Cascade Synthesis of Pyrimidinylpyrrolidines

Research on atom economic cascade synthesis of highly functionalized pyrimidinylpyrrolidines from aminomethyl heterocycles and 4,6-dimethyl-2-formylpyrimidine reveals a versatile approach to synthesizing complex molecules with potential applications in pharmaceuticals (Elghareeb E. Elboray et al., 2011).

Palladium-Catalyzed Carbonylative Cyclization

The palladium-catalyzed carbonylative cyclization of amines via γ-C(sp3)-H activation for the diversification of amino acids and peptides is another significant application, demonstrating an advanced method for modifying amine-based molecules for therapeutic purposes (Elier Hernando et al., 2016).

properties

IUPAC Name

2-cyclopropyl-6-propylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-3-8-6-9(11)13-10(12-8)7-4-5-7/h6-7H,2-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIJCZJXCWANMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-propylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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